molecular formula C11H10FNO2 B13175907 Ethyl 4-Fluoroindole-3-carboxylate

Ethyl 4-Fluoroindole-3-carboxylate

Cat. No.: B13175907
M. Wt: 207.20 g/mol
InChI Key: XQRUBKFUXNJPRN-UHFFFAOYSA-N
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Description

Ethyl 4-Fluoroindole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of a fluorine atom at the 4-position and an ethyl ester group at the 3-position of the indole ring makes this compound a unique and valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Fluoroindole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and ethyl glyoxylate.

    Formation of Intermediate: The reaction between 4-fluoroaniline and ethyl glyoxylate forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the indole ring structure.

    Esterification: The final step involves the esterification of the carboxyl group to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Fluoroindole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 4-Fluoroindole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-Fluoroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the indole ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Indole-3-carboxylate: Lacks the fluorine atom at the 4-position.

    4-Fluoroindole: Lacks the ethyl ester group at the 3-position.

    Indole-3-carboxylic acid: Lacks both the fluorine atom and the ethyl ester group.

Uniqueness

Ethyl 4-Fluoroindole-3-carboxylate is unique due to the presence of both the fluorine atom and the ethyl ester group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 4-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3

InChI Key

XQRUBKFUXNJPRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=CC=C2)F

Origin of Product

United States

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